![molecular formula C11H13NO3S B2378537 N-(chroman-4-yl)ethenesulfonamide CAS No. 2166685-09-0](/img/structure/B2378537.png)
N-(chroman-4-yl)ethenesulfonamide
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Overview
Description
Molecular Structure Analysis
The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone, but the absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Synthetic chroman-4-one derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities .Physical And Chemical Properties Analysis
“N-(chroman-4-yl)ethenesulfonamide” has a molecular formula of C11H13NO3S and a molecular weight of 239.29.Scientific Research Applications
- These derivatives exhibit remarkable biological and pharmaceutical activities, making them attractive candidates for drug development .
- Aβ plaques are implicated in neurodegenerative diseases such as Alzheimer’s disease. Investigating the potential of these derivatives in preventing or treating such conditions is an active area of research .
Medicinal Chemistry and Drug Development
Neurodegenerative Diseases
Future Directions
Given the significant biological and pharmaceutical activities of chroman-4-one derivatives , there is a need for more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new medicinal compounds .
Mechanism of Action
Target of Action
It’s known that the chroman-4-one framework, a significant structural entity in this compound, acts as a major building block in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
infantum .
Result of Action
Chroman-4-one derivatives have been associated with diverse biological activities, such as anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-16(13,14)12-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10,12H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCZDSNPBSXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1CCOC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(chroman-4-yl)ethenesulfonamide |
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